4-Cyano-N-{(1R)-1-[1-ethyl-6-(trifluoromethyl)-1H-benzimidazol-2-yl]ethyl}benzene-1-sulfonamide
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Overview
Description
4-Cyano-N-{(1R)-1-[1-ethyl-6-(trifluoromethyl)-1H-benzimidazol-2-yl]ethyl}benzene-1-sulfonamide is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-N-{(1R)-1-[1-ethyl-6-(trifluoromethyl)-1H-benzimidazol-2-yl]ethyl}benzene-1-sulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the benzimidazole core, followed by the introduction of the ethyl and trifluoromethyl groups. The final steps usually involve the sulfonation and cyano group introduction under controlled conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, high-throughput screening of reaction conditions, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole ring.
Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.
Substitution: Various substitution reactions can take place, especially at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophilic or electrophilic reagents can be employed depending on the desired substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction of the cyano group may produce primary amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, benzimidazole derivatives can interact with various enzymes and receptors, affecting cellular processes. The trifluoromethyl group often enhances the compound’s metabolic stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The core structure, known for its broad range of biological activities.
Sulfonamides: Known for their antibacterial properties.
Trifluoromethyl derivatives: Often used to improve the pharmacokinetic properties of drugs.
Uniqueness
The combination of the benzimidazole core with the trifluoromethyl and sulfonamide groups makes this compound unique, potentially offering a distinct profile of biological activities and pharmacokinetic properties.
Properties
CAS No. |
1025506-51-7 |
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Molecular Formula |
C19H17F3N4O2S |
Molecular Weight |
422.4 g/mol |
IUPAC Name |
4-cyano-N-[(1R)-1-[1-ethyl-6-(trifluoromethyl)benzimidazol-2-yl]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C19H17F3N4O2S/c1-3-26-17-10-14(19(20,21)22)6-9-16(17)24-18(26)12(2)25-29(27,28)15-7-4-13(11-23)5-8-15/h4-10,12,25H,3H2,1-2H3/t12-/m1/s1 |
InChI Key |
GJEMHCDKAUSJON-GFCCVEGCSA-N |
Isomeric SMILES |
CCN1C2=C(C=CC(=C2)C(F)(F)F)N=C1[C@@H](C)NS(=O)(=O)C3=CC=C(C=C3)C#N |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)C(F)(F)F)N=C1C(C)NS(=O)(=O)C3=CC=C(C=C3)C#N |
Origin of Product |
United States |
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